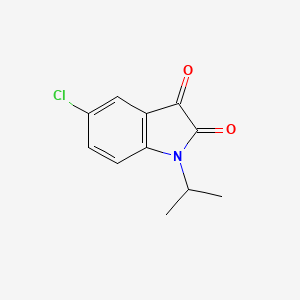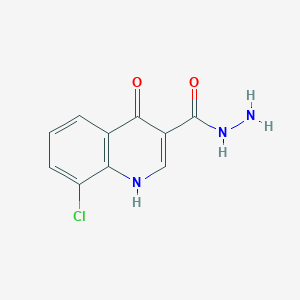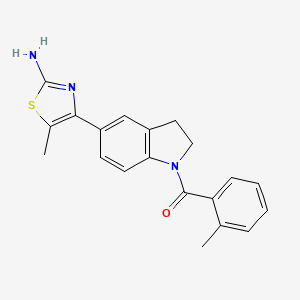
3-Chloro-4-fluorobenzyl mercaptan
説明
3-Chloro-4-fluorobenzyl mercaptan is a biochemical used for proteomics research . It has a molecular formula of C7H6ClFS and a molecular weight of 176.64 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzyl mercaptan group .科学的研究の応用
Surface Functionalization and Interface Design :
- Wu, Fitchett, and Downard (2021) discussed a para-fluoro-thiol reaction for carbon surface functionalization, using compounds like (3-nitrobenzyl)mercaptan. This approach allows for a new method of interface design on carbon substrates, potentially applicable to thiol derivatives commonly used in self-assembled monolayer formation at noble metals, indicating a broader application for benzyl mercaptan derivatives in surface chemistry (Wu, Fitchett, & Downard, 2021).
Antitumor Properties and Drug Development :
- El-Azab, Abdel-Aziz, Ghabbour, and Al-Gendy (2017) synthesized novel quinazolinone analogs with benzyl mercaptan derivatives, showing significant in vitro antitumor activity, suggesting the potential of 3-Chloro-4-fluorobenzyl mercaptan in developing antitumor agents (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
Catalysis and Chemical Synthesis :
- Cowper et al. (2015) explored the use of mercaptobenzyl sulfonates, including derivatives of benzyl mercaptan, as catalysts in native chemical ligation, indicating their utility in facilitating complex biochemical reactions (Cowper et al., 2015).
Environmental Monitoring and Sensor Development :
- Shen et al. (2023) developed a novel sensor for detecting methyl mercaptan, using an enzymatic cascade catalytic system. This research highlights the potential role of benzyl mercaptan derivatives in environmental monitoring and the development of advanced sensing technologies (Shen et al., 2023).
Spectroscopy and Radical Chemistry :
- Lee (2021) observed the vibronic emission spectrum of jet-cooled 3-chloro-4-fluorobenzyl radical, shedding light on the formation and reaction paths of these radicals. This contributes to a deeper understanding of radical chemistry and spectroscopic analysis (Lee, 2021).
作用機序
Target of Action
It’s known that benzylic compounds often undergo reactions at the benzylic position . The benzylic position is the carbon atom adjacent to the aromatic ring, which in this case is the benzene ring .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can occur via SN1 or SN2 pathways .
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical pathways due to their reactivity .
Result of Action
The reactions that benzylic compounds undergo can lead to various molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and presence of other compounds can influence the action of benzylic compounds .
生化学分析
Biochemical Properties
3-Chloro-4-fluorobenzyl mercaptan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s mechanism of action involves interactions at the benzylic position, which can result in various biochemical transformations . Understanding these mechanisms is vital for developing targeted therapies and studying the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various transformations, which can impact its efficacy and safety in research applications . Monitoring these temporal effects is essential for ensuring accurate and reliable experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is crucial for determining its therapeutic potential and minimizing risks in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, which influence its localization and accumulation. Understanding these processes is vital for studying the compound’s pharmacokinetics and optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes .
特性
IUPAC Name |
(3-chloro-4-fluorophenyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJVWPWNINSLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(Dimethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3038615.png)
![3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B3038616.png)





![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3038627.png)


![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B3038633.png)
![2-Amino-4-(3,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3038635.png)
